2-azaniumylethyl [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate
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Overview
Description
Phosphatidylethanolamine is a vital phospholipid found in biological membranes, particularly in the cell membranes of living organisms. It is a significant component of egg yolk lipids, contributing to the structural integrity and fluidity of cell membranes . Phosphatidylethanolamine is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine head group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphatidylethanolamine can be synthesized by the addition of cytidine diphosphate-ethanolamine to diglycerides, releasing cytidine monophosphate . This process involves the use of specific enzymes and reaction conditions to ensure the successful formation of the compound.
Industrial Production Methods: In industrial settings, phosphatidylethanolamine is typically extracted from egg yolk using solvents such as hexane and ethanol . The extraction process involves the preparation of structured dry egg yolk materials, such as yolk flakes and pellets, followed by solvent extraction and cold acetone precipitation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Phosphatidylethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role in lipid metabolism and cellular processes.
Common Reagents and Conditions: Common reagents used in the reactions involving phosphatidylethanolamine include cytidine diphosphate, ethanolamine, and specific enzymes . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency.
Major Products: The major products formed from the reactions of phosphatidylethanolamine include phosphatidylcholine and other phospholipids . These products play crucial roles in maintaining cell membrane structure and function.
Scientific Research Applications
Phosphatidylethanolamine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its role in lipid metabolism and membrane biophysics . In biology, it is essential for cellular processes such as autophagy and membrane fusion . In medicine, phosphatidylethanolamine is investigated for its potential therapeutic applications in treating various health conditions . In industry, it is used as an ingredient in food, pharmaceutical, and cosmetic products due to its emulsifying and lubricating properties .
Mechanism of Action
Phosphatidylethanolamine is often compared with other similar phospholipids, such as phosphatidylcholine, phosphatidylinositol, and phosphatidylserine . While all these compounds are essential for cell membrane structure and function, phosphatidylethanolamine is unique in its ability to influence membrane curvature and participate in membrane fusion events . This distinct property makes it particularly important for cellular processes that require dynamic membrane interactions .
Comparison with Similar Compounds
- Phosphatidylcholine
- Phosphatidylinositol
- Phosphatidylserine
Phosphatidylethanolamine’s unique structure and functions make it a critical component of biological membranes, with diverse applications in scientific research and industry.
Properties
Molecular Formula |
C41H78NO8P |
---|---|
Molecular Weight |
744.0 g/mol |
IUPAC Name |
2-azaniumylethyl [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m0/s1 |
InChI Key |
MWRBNPKJOOWZPW-SKIDARPTSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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